molecular formula C16H18ClN3O3S2 B6482844 1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(6-methylpyridin-2-yl)piperidine-2-carboxamide CAS No. 1048381-52-7

1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(6-methylpyridin-2-yl)piperidine-2-carboxamide

Cat. No. B6482844
CAS RN: 1048381-52-7
M. Wt: 399.9 g/mol
InChI Key: HDXRZBVZIFIIGU-UHFFFAOYSA-N
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Description

The compound “1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(6-methylpyridin-2-yl)piperidine-2-carboxamide” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals . It also has a sulfonyl group attached to a chlorothiophene, and a carboxamide group attached to a methylpyridine. These groups are often seen in various drugs and could potentially have interesting biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings and functional groups. The presence of nitrogen, sulfur, and oxygen atoms would likely result in a variety of potential hydrogen bonding sites. The chloro groups would add to the molecule’s polarity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple polar groups and heteroatoms would likely make it relatively polar and potentially soluble in polar solvents . The exact properties would need to be determined experimentally.

Scientific Research Applications

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Given its complex structure, it could potentially interact with a variety of biological targets. The piperidine ring is a common feature in many drugs and can interact with various enzymes and receptors .

Future Directions

The potential applications of this compound would likely depend on its biological activity. If it shows promising activity against a particular biological target, it could be further optimized and developed into a drug. Alternatively, it could be used as a starting point for the synthesis of other complex molecules .

properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-N-(6-methylpyridin-2-yl)piperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O3S2/c1-11-5-4-7-14(18-11)19-16(21)12-6-2-3-10-20(12)25(22,23)15-9-8-13(17)24-15/h4-5,7-9,12H,2-3,6,10H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDXRZBVZIFIIGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2CCCCN2S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(6-methylpyridin-2-yl)piperidine-2-carboxamide

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